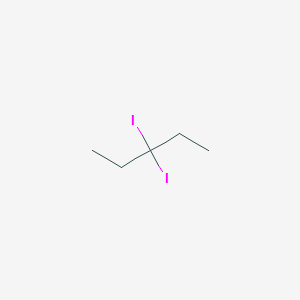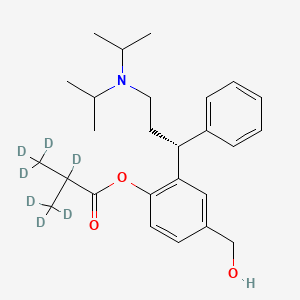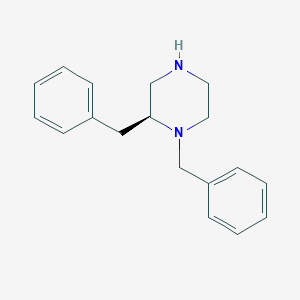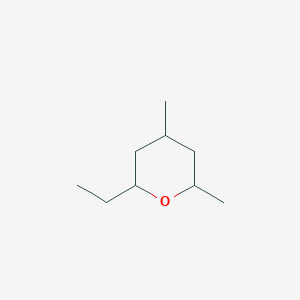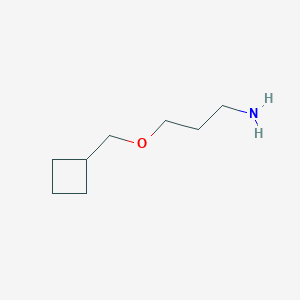![molecular formula C11H12O4 B13447526 [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol: is an organic compound with the molecular formula C11H12O4 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a 1,3-dioxaindan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol typically involves the following steps:
Formation of the 1,3-Dioxaindan Ring: This can be achieved through the reaction of a suitable diol with a dihalide under acidic conditions to form the 1,3-dioxaindan ring.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the Methanol Moiety: The final step involves the attachment of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]amine: Similar structure but with an amine group instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness
The uniqueness of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and potential applications. Its methanol moiety allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 |
InChI 键 |
WPEGFLIOMXBAKK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)OC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


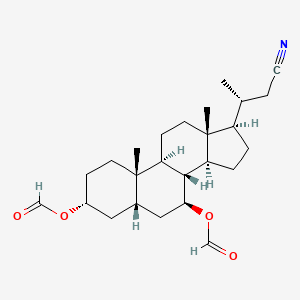

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
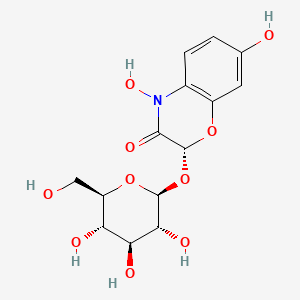
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
